molecular formula C14H18N4 B5351866 1-Quinoxalin-2-ylazepan-4-amine

1-Quinoxalin-2-ylazepan-4-amine

Cat. No.: B5351866
M. Wt: 242.32 g/mol
InChI Key: NDFDCELFUUXPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinoxalin-2-ylazepan-4-amine is a heterocyclic compound that features a quinoxaline ring fused with an azepane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a metal-catalyzed reaction, such as palladium-catalyzed cross-coupling, to achieve the desired product . The reaction conditions often include the use of organic solvents, elevated temperatures, and specific catalysts to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of 1-Quinoxalin-2-ylazepan-4-amine may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of recyclable catalysts. These methods aim to improve the efficiency and sustainability of the production process while maintaining high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Quinoxalin-2-ylazepan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 1-Quinoxalin-2-ylazepan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-quinoxalin-2-ylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-11-4-3-8-18(9-7-11)14-10-16-12-5-1-2-6-13(12)17-14/h1-2,5-6,10-11H,3-4,7-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFDCELFUUXPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C2=NC3=CC=CC=C3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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